molecular formula C10H10ClF6N B1322006 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride CAS No. 374822-27-2

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

カタログ番号: B1322006
CAS番号: 374822-27-2
分子量: 293.63 g/mol
InChIキー: DWSPCWWXKNPRFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a chemical compound known for its significant role as a chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers . This compound is characterized by the presence of trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride can be efficiently achieved through a bienzyme cascade system. This system utilizes R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH) co-expression to catalyze the amination of 3,5-bis(trifluoromethyl)acetophenone . The reaction conditions typically involve maintaining a temperature of 40°C, a pH of 9 using Tris-HCl buffer, and continuous stirring at 180 rpm for 24 hours .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using recombinant engineered bacteria that express the necessary enzymes. The use of dual-plasmid systems and tandem expression recombinant plasmids has been shown to enhance the substrate handling capacity and overall yield of the product .

化学反応の分析

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.

科学的研究の応用

Chiral Intermediate in Drug Synthesis

One of the primary applications of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride is its role as a chiral intermediate in the synthesis of pharmaceuticals. A notable study demonstrated the efficient synthesis of this compound using a bienzyme cascade system involving R-ω-transaminase and alcohol dehydrogenase. This method achieved an enantiomeric excess greater than 99.9%, highlighting its potential in producing high-purity chiral drugs .

Neurological Disorders

The compound's structural similarity to known pharmacophores suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may interact with various biological targets, influencing neurotransmitter systems. This aspect positions it as a candidate for further investigation in the development of treatments for conditions such as depression or anxiety.

Versatile Reactivity

The trifluoromethyl groups present in this compound enhance its reactivity in organic transformations. This compound can serve as a versatile building block for synthesizing more complex organic molecules, facilitating various chemical modifications.

Biocatalysis

Recent research has explored the use of recombinant bacteria to catalyze the bioreduction of 3,5-bis(trifluoromethyl)acetophenone to produce this compound. The study highlighted the efficiency of using ionic liquids as co-solvents, which improved product yield and selectivity under controlled conditions . This method exemplifies how biocatalysis can be harnessed to synthesize valuable compounds sustainably.

Case Studies

Study Objective Methodology Findings
Study 1Synthesis of Chiral IntermediateBienzyme Cascade SystemAchieved >99.9% enantiomeric excess
Study 2Bioreduction of AcetophenoneRecombinant E. coli with Ionic LiquidsEnhanced yield and selectivity under optimized conditions

作用機序

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a chiral intermediate, facilitating the synthesis of selective blockers that target tetrodotoxin-sensitive sodium channels . This interaction is crucial for the development of compounds with potential analgesic and therapeutic properties.

類似化合物との比較

Similar Compounds

Uniqueness

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to its high enantiomeric excess (>99.9%) and its efficient synthesis through a bienzyme cascade system . This makes it a valuable intermediate in the production of selective tetrodotoxin-sensitive blockers and other complex organic molecules.

生物活性

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various studies, including its inhibitory properties against certain enzymes and its implications in cancer treatment.

Chemical Structure and Properties

The compound features a trifluoromethyl-substituted phenyl group, which is known to enhance lipophilicity and biological activity. Its structure can be represented as follows:

C9H10ClF6N\text{C}_9\text{H}_{10}\text{ClF}_6\text{N}

This structure contributes to its interaction with biological targets, particularly in enzyme inhibition and cell signaling pathways.

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of steroid 5α-reductase type 1 (SRD5A1), an enzyme linked to androgen-dependent diseases. A specific derivative of this compound, N-[3,5-bis(trifluoromethyl)phenyl]amide, exhibited a half-maximal inhibitory concentration (IC50) of 1.44 µM against SRD5A1 with low cytotoxicity (IC50 = 29.99 µM) in human keratinocyte cells . This suggests a promising avenue for treating conditions like benign prostatic hyperplasia.

CompoundIC50 (µM)Cell Viability (%)
N-[3,5-bis(trifluoromethyl)phenyl]amide1.44 ± 0.1388
Caffeic acid20 (30% inhibition)86

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving liver cancer cells (HepG2 and Hep3B), treatment with a derivative (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide) showed significant inhibition of cell growth and colony formation. The concentrations used ranged from 1 to 10.8 µM over various time periods (0-72 hours), leading to apoptosis induction and upregulation of apoptosis-regulating genes .

Treatment Concentration (µM)Growth Inhibition (%)Apoptosis Induction
1ModerateYes
10.8HighYes

The mechanism by which these compounds exert their effects appears to involve modulation of transcription factors such as HNF4α and inhibition of the STAT3 signaling pathway. The binding affinity to HNF4α was confirmed through docking studies, indicating that the compound directly interacts with the ligand-binding site, thereby influencing gene expression related to cell proliferation and apoptosis .

Case Studies

Several case studies have illustrated the effectiveness of derivatives of this compound in various biological contexts:

  • Inhibition of DHT Production : A study demonstrated that the N-[3,5-bis(trifluoromethyl)phenyl]amide significantly inhibited dihydrotestosterone (DHT) production in HaCaT cells by up to 46% at a concentration of 1 µM .
  • Cancer Cell Line Studies : The anticancer activity was assessed across multiple human cancer cell lines, showing broad-spectrum efficacy against colon adenocarcinoma (HT-29), lung adenocarcinoma (LXFA 629), and others with IC50 values often less than 10 µM .

特性

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSPCWWXKNPRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624488
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374822-27-2
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

O-Methylhydroxylamine hydrochloride (19.57 g, 234 mmol) was added to a solution of 1-[3,5-bis(trifluoromethyl)phenyl]ethanone (50 g, 195 mmol), and sodium acetate (31.9 g, 234 mmol) in ethanol (450 mL) and water (150 mL) and the mixture was heated under reflux for 18 hours. The mixture was cooled, water (1000 mL) was added and the mixture was extracted with diethyl ether. The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was dissolved in tetrahydrofuran (100 mL), cooled to 0° C. and borane-tetrahydrofuran complex (1M in tetrahydrofuran, 730 mL) was added. The mixture was heated under reflux for 18 hours, cooled and hydrochloric acid (5M, 500 mL) was added slowly. The tetrahydrofuran was evaporated under reduced pressure and the mixture was basified with aqueous sodium hydroxide (4M). The mixture was extracted with ether and the combined organic fractions were washed with aqueous sodium hydroxide (4M) and dried (MgSO4), and ethereal hydrogen chloride (400 mL, 400 mmol) was added. The solid was collected, washing with diethyl ether, and dried in vacuo to give (RS)-α-methyl-3,5-bis(trifluoromethyl)benzenemethanamine hydrochloride as a colorless solid (48.2 g, 100%). 1H NMR (400 MHz, CD3OD) δ 8.13 (2H, s), 8.07 (1H, s), 4.73 (1H, q, J 6.8 Hz), 3.31 (2H, d, J 1.4 Hz), and 1.69 (3H, d, J 6.8 Hz). m/z (ES+) 258 (M+1). A sample was suspended in aqueous sodium hydroxide (4M) and extracted with ether. The combined organic fractions were washed with aqueous sodium hydroxide (4M), dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.85 (2H, s), 7.76 (1H, s), 4.30 (1H, q, J 6.6 Hz), 1.74 (2H, br s), and 1.42 (3H, d, J 6.6 Hz). m/z (ES+) 258 (M+1).
Quantity
19.57 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。